molecular formula C20H16O4 B1198455 Betulinan A CAS No. 55458-24-7

Betulinan A

Cat. No. B1198455
CAS RN: 55458-24-7
M. Wt: 320.3 g/mol
InChI Key: WEOWAYMMZVELOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulinan A is a natural product found in Lenzites betulinus and Cylindropuntia versicolor with data available.

Scientific Research Applications

Antitumor Properties

Betulinan A and its derivatives, including betulinic acid, have demonstrated significant potential as antitumor agents. Research shows that these compounds can inhibit the growth of various cancer cells. A study highlighted the antitumor properties, combination treatments, and pharmacological mechanisms of betulinic acid and its natural analogs betulin and 23-hydroxybetulinic acid, including a 3D-QSAR analysis against human ovarian cancer A2780 cells (Zhang et al., 2015). Another research found betulinic acid to exhibit selective cytotoxicity against several cancer types while being relatively resistant to normal cells and tissues, pointing to its potential as a therapeutic agent for cancer treatment (Fulda, 2008).

Bio-Film Inhibition

Betulinan C, a compound closely related to Betulinan A, has been synthesized and shown to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in combating bacterial infections (Firke et al., 2015).

Antiviral Activity

Betulinan A and its derivatives also exhibit notable antiviral properties. For instance, betulinic acid isolated from the Jujube tree (Zizyphus jujuba Mill) has shown anti-influenza viral activity, significantly reducing pulmonary pathology and inflammation caused by influenza A/PR/8 virus infection (Hong et al., 2015).

Phosphodiesterase-4B Inhibitors

Betulinan A has been identified as a phosphodiesterase-4B (PDE4B2) inhibitor. The compounds derived from betulinan A were evaluated for their antimicrobial activity and their ability to inhibit PDE4B2, which can have implications in treating various diseases, including cancers and infectious diseases (El-Elimat et al., 2013).

Cognitive Protection in Diabetic Rats

Betulin, another derivative of betulinan A, has shown protective effects on cognitive decline in streptozotocin-induced diabetic rats, suggesting its potential use in treating cognitive impairments associated with diabetes (Ma & Long, 2016).

properties

IUPAC Name

2,5-dimethoxy-3,6-diphenylcyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-23-19-15(13-9-5-3-6-10-13)18(22)20(24-2)16(17(19)21)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOWAYMMZVELOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C(=C(C1=O)C2=CC=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204020
Record name Betulinan A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betulinan A

CAS RN

55458-24-7
Record name Betulinan A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055458247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betulinan A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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